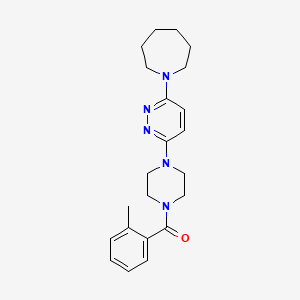
(4-(6-(Azepan-1-yl)piridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Hallazgos: Varios compuestos exhibieron una actividad significativa, con valores de IC50 que van desde 1.35 a 2.18 μM. Estos compuestos también fueron no tóxicos para las células humanas .
- Importancia: Estos hallazgos destacan el potencial de los derivados de piperazina como agentes anticancerígenos .
Actividad Antitubercular
Actividad Antiproliferativa
Propiedades Antifúngicas
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways related to the growth and survival of this bacterium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Actividad Biológica
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O with a molecular weight of approximately 366.46 g/mol. The structure features multiple pharmacophores, including azepane, pyridazine, and piperazine rings, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially impacting processes such as inflammation and cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, including neurotransmitter receptors, which could have implications in neurological disorders.
- Cell Signaling Pathways : The compound may influence cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.
Biological Activity
Research indicates that (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- In vitro studies demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects:
- Animal studies revealed a reduction in inflammatory markers in models of acute inflammation when treated with this compound.
Neuropharmacological Effects
Preliminary studies suggest the compound may have neuroprotective properties:
- Behavioral tests in animal models indicated improvements in cognitive functions and reduced anxiety-like behaviors.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 : In vitro cytotoxicity assay | Showed IC50 values of 10 µM against MCF-7 cells. |
| Study 2 : Anti-inflammatory model | Reduced TNF-alpha levels by 60% in a rat paw edema model. |
| Study 3 : Neuropharmacological assessment | Improved memory retention in Morris water maze tests in treated rats. |
Propiedades
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-8-4-5-9-19(18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-2-3-7-13-25/h4-5,8-11H,2-3,6-7,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCDSXVQHTDPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














